- Synthesis of new indole derivatives, their preparation processes, and their antibacterial uses, France, , ,

Cas no 944347-13-1 (2-Fluoro-1H-indole)

2-フルオロ-1H-インドールは、フッ素原子がインドール骨格の2位に導入された有機化合物です。この修飾により、分子の電子特性が変化し、医薬品中間体や農薬合成において高い反応性を示します。特に、フッ素原子の強い電子吸引効果により、求電子置換反応が促進される点が特徴です。また、生理活性物質の開発において、代謝安定性の向上や親油性の調整が可能となります。高い純度(通常98%以上)で供給可能なため、精密合成における信頼性の高い試薬として利用されています。

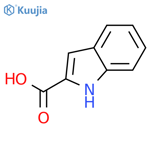

2-Fluoro-1H-indole structure

商品名:2-Fluoro-1H-indole

2-Fluoro-1H-indole 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-1H-indole

- 1H-Indole, 2-fluoro-

- fluoroindole

- SB40138

- 2-Fluoro-1H-indole (ACI)

- 2-Fluoroindole

- SCHEMBL3293928

- AKOS037649419

- D80504

- CS-0131024

- 944347-13-1

- BS-18268

- MFCD12923485

- 2-Fluoro-1H-indole

-

- MDL: MFCD12923485

- インチ: 1S/C8H6FN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H

- InChIKey: QISSVLCQDNIJCS-UHFFFAOYSA-N

- ほほえんだ: FC1=CC2C=CC=CC=2N1

計算された属性

- せいみつぶんしりょう: 135.048427358 g/mol

- どういたいしつりょう: 135.048427358 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 135.14

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 15.8

2-Fluoro-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM334211-1g |

2-Fluoro-1H-indole |

944347-13-1 | 95%+ | 1g |

$453 | 2021-08-18 | |

| Chemenu | CM334211-250mg |

2-Fluoro-1H-indole |

944347-13-1 | 95%+ | 250mg |

$182 | 2021-08-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IA409-50mg |

2-Fluoro-1H-indole |

944347-13-1 | 97% | 50mg |

460.0CNY | 2021-07-17 | |

| Chemenu | CM334211-250mg |

2-Fluoro-1H-indole |

944347-13-1 | 95%+ | 250mg |

$198 | 2022-08-31 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0860-1g |

2-Fluoro-1H-indole |

944347-13-1 | 97% | 1g |

16943.89CNY | 2021-05-08 | |

| Ambeed | A778058-100mg |

2-Fluoro-1H-indole |

944347-13-1 | 97% | 100mg |

$33.0 | 2025-03-05 | |

| A2B Chem LLC | AX15998-1g |

2-Fluoro-1H-indole |

944347-13-1 | 95% | 1g |

$154.00 | 2024-05-20 | |

| Ambeed | A778058-250mg |

2-Fluoro-1H-indole |

944347-13-1 | 97% | 250mg |

$61.0 | 2025-03-05 | |

| 1PlusChem | 1P01DNNI-100mg |

2-Fluoro-1H-indole |

944347-13-1 | 97% | 100mg |

$23.00 | 2024-04-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IA409-200mg |

2-Fluoro-1H-indole |

944347-13-1 | 97% | 200mg |

1150.0CNY | 2021-07-17 |

2-Fluoro-1H-indole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Carbon dioxide ; 10 min, -78 °C

1.3 Solvents: Tetrahydrofuran ; rt → -70 °C

1.4 Reagents: tert-Butyllithium Solvents: Pentane ; -70 °C; 1 h, -70 °C

1.5 Reagents: Hexachloroethane ; 1 h, -78 °C

1.6 Reagents: Water ; -78 °C → rt

1.7 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Carbon dioxide ; 10 min, -78 °C

1.3 Solvents: Tetrahydrofuran ; rt → -70 °C

1.4 Reagents: tert-Butyllithium Solvents: Pentane ; -70 °C; 1 h, -70 °C

1.5 Reagents: Hexachloroethane ; 1 h, -78 °C

1.6 Reagents: Water ; -78 °C → rt

1.7 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Lithium carbonate (Li2CO3) , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 15 h, cooled

リファレンス

- Process for decarboxylating and fluorinating of electron-rich 5-membered heterocyclic acid and derivatives, China, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Lithium carbonate (Li2CO3) , Selectfluor Solvents: Dichloromethane , Water ; 24 h, 0 °C

リファレンス

- Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor, Organic Letters, 2017, 19(6), 1410-1413

2-Fluoro-1H-indole Raw materials

2-Fluoro-1H-indole Preparation Products

2-Fluoro-1H-indole 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

944347-13-1 (2-Fluoro-1H-indole) 関連製品

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944347-13-1)2-Fluoro-1H-indole

清らかである:99%

はかる:1g

価格 ($):197.0